molecular formula C17H28O4Si B13672133 (R)-Benzyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate

(R)-Benzyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate

Cat. No.: B13672133
M. Wt: 324.5 g/mol
InChI Key: QAQQEKKSOHHHNA-OAHLLOKOSA-N
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Description

®-Benzyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate: is a chiral compound that features a benzyl group, a tert-butyldimethylsilyl (TBDMS) protecting group, and a hydroxybutanoate moiety. This compound is of interest in organic synthesis due to its unique structure and reactivity, making it a valuable intermediate in the preparation of various complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Benzyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate typically involves the protection of the hydroxy group using a tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane at room temperature. The resulting TBDMS-protected intermediate is then subjected to esterification with benzyl alcohol under acidic conditions to yield the final product .

Industrial Production Methods

In an industrial setting, the production of ®-Benzyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate can be scaled up using continuous flow microreactor systems. These systems offer enhanced control over reaction conditions, improved safety, and higher efficiency compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the ester moiety, converting it into primary alcohols.

    Substitution: The TBDMS group can be selectively removed under acidic or fluoride ion conditions, allowing for further functionalization of the hydroxy group.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ®-Benzyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate involves its role as a protecting group and chiral auxiliary. The TBDMS group protects the hydroxy functionality during various synthetic transformations, preventing unwanted side reactions. The benzyl ester moiety can be selectively cleaved under hydrogenolysis conditions, allowing for the release of the desired product .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl ®-4-((tert-butyldimethylsilyl)oxy)decanoate
  • (4R,6R,E)-6-((tert-butyldimethylsilyl)oxy)-4-hydroxydec-2-enoate
  • (4S,6R,E)-6-((tert-butyldimethylsilyl)oxy)-4-hydroxydec-2-enoate

Uniqueness

What sets ®-Benzyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate apart is its specific combination of a benzyl ester and a TBDMS-protected hydroxy group, which provides unique reactivity and selectivity in synthetic applications .

Properties

Molecular Formula

C17H28O4Si

Molecular Weight

324.5 g/mol

IUPAC Name

benzyl (2R)-4-[tert-butyl(dimethyl)silyl]oxy-2-hydroxybutanoate

InChI

InChI=1S/C17H28O4Si/c1-17(2,3)22(4,5)21-12-11-15(18)16(19)20-13-14-9-7-6-8-10-14/h6-10,15,18H,11-13H2,1-5H3/t15-/m1/s1

InChI Key

QAQQEKKSOHHHNA-OAHLLOKOSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OCC[C@H](C(=O)OCC1=CC=CC=C1)O

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC(C(=O)OCC1=CC=CC=C1)O

Origin of Product

United States

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